molecular formula C54H48Au3B4F16OP3 B8143248 Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate

Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate

Cat. No.: B8143248
M. Wt: 1744.0 g/mol
InChI Key: QHHPRDBIWFPLGY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate ([O(AuPPh₃)₃]⁺BF₄⁻) is a polynuclear gold(I) complex featuring a central oxonium ion (O³⁺) coordinated to three triphenylphosphinegold(I) units, balanced by a tetrafluoroborate counterion. This compound is notable for its unique structure, characterized by intramolecular Au–Au bonding interactions (average Au–Au distance: ~3.03–3.22 Å) and a pyramidal geometry around the oxygen atom .

Synthesis: The compound is synthesized via hydrolysis of gold(I)-amine complexes or through direct reactions of (Ph₃PAu)Cl with Ag₂O and NaBF₄ in tetrahydrofuran (THF) . Its stability in anhydrous conditions contrasts with its decomposition in the presence of water, yielding colloidal gold and other byproducts .

Applications: It serves as a precursor for hypercoordinated ammonium salts and a catalyst in cycloisomerization reactions of 1,5-allenynes to cross-conjugated trienes .

Properties

IUPAC Name

oxidanium;gold(1+);triphenylphosphane;tetratetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.3Au.4BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;4*2-1(3,4)5;/h3*1-15H;;;;;;;;1H2/q;;;3*+1;4*-1;/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHPRDBIWFPLGY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au+].[Au+].[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48Au3B4F16OP3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1744.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate typically involves the reaction of triphenylphosphinegold(I) chloride with silver tetrafluoroborate in the presence of an oxonium source . The reaction is carried out under inert conditions to prevent oxidation and degradation of the gold complex. The general reaction scheme is as follows:

[ \text{3 Ph}_3\text{PAuCl} + \text{AgBF}_4 + \text{H}_2\text{O} \rightarrow \text{(Ph}_3\text{PAu)}_3\text{O} \text{BF}_4 + 3 \text{AgCl} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate is primarily involved in catalytic reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include propargyl vinyl ethers, enynes, and other organic substrates. The reactions are typically carried out at room temperature or slightly elevated temperatures, often in the presence of solvents like dichloromethane or toluene .

Major Products Formed

The major products formed from reactions catalyzed by this compound include homoallenic alcohols, polycyclic dienes, and other complex organic molecules .

Scientific Research Applications

Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Tris[(triorganophosphine)gold(I)]oxonium Tetrafluoroborates with Bulky Ligands

Replacing triphenylphosphine (PPh₃) with bulkier ligands alters steric and electronic properties:

Compound Ligand Au–Au Distance (Å) Stability Notes
[O(AuPPh₃)₃]⁺BF₄⁻ PPh₃ 3.03–3.22 Moderate stability; hydrolyzes in H₂O
[O(AuP(2-MeC₆H₄)₃)₃]⁺BF₄⁻ Tri(2-methylphenyl)phosphine 3.04–3.21 Enhanced steric protection; stable aurating agent for amines
[O(AuP(2,4,6-Me₃C₆H₂)₃)₃]⁺BF₄⁻ Tri(2,4,6-trimethylphenyl) 3.07–3.22 Extreme steric hindrance; forms binuclear complexes with amines
[O(AuP(c-C₆H₁₁)₃)₃]⁺BF₄⁻ Tri(cyclohexyl)phosphine 3.04–3.22 High thermal stability; forms trinuclear imino complexes

Key Findings :

  • Bulky ligands (e.g., 2,4,6-trimethylphenyl) reduce reactivity with amines, favoring binuclear over trinuclear products .
  • Au–Au distances remain consistent (~3.03–3.22 Å), suggesting ligand effects primarily influence steric accessibility rather than bonding geometry .

Sulfonium and Ammonium Analogs

Tris[(trimethylphosphane)gold(I)]sulfonium Tetrafluoroborate ([S(AuPMe₃)₃]⁺BF₄⁻)
  • Structure : Pyramidal sulfonium ion (S³⁺) with Au–Au contacts (3.04–3.21 Å) and dimeric supramolecular aggregation .
  • Reactivity : Forms hypercoordinated sulfur species (e.g., [(Me₃PAu)₄S]²⁺) under specific conditions, unlike oxonium analogs .
Tetrakis[(tri-t-butylphosphine)gold(I)]ammonium Tetrafluoroborate ([N(AuPtBu₃)₄]⁺BF₄⁻)
  • Structure : Distorted NAu₄ tetrahedron with short Au–Au edges (2.98–3.10 Å) .
  • Stability : Resists hydrolysis, contrasting with oxonium salts, which decompose in water .

Nitrogen-Donor Gold(I) Complexes

Compound Donor Atom Bond Length (Å) Stability
[O(AuPPh₃)₃]⁺BF₄⁻ O Au–O: 2.11 Hydrolysis-prone
[N(AuPPh₃)₃]⁺BF₄⁻ (Quinuclidinium salt) N Au–N: 2.11 Stable in aqueous media
[Phthalimido(AuPPh₃)]⁻BF₄⁻ N Au–N: 2.08 Catalytically active in amidation

Key Findings :

  • Au–N bonds (~2.08–2.11 Å) are marginally shorter than Au–O bonds, correlating with higher hydrolytic stability in nitrogen complexes .
  • Nitrogen donors (e.g., quinuclidine) enable stable ammonium salts, whereas oxonium salts are intermediates in hydrolysis pathways .

Catalytic Performance Comparison

Catalyst Reaction Efficiency (Yield) Selectivity Notes
[O(AuPPh₃)₃]⁺BF₄⁻ 1,5-Allenynes cycloisomerization 85–92% Favors cross-conjugated trienes
XPhosAuCl/AgOTf Diazonium compound cyclization 78–90% Generates 3-substituted chromones
[N(AuPtBu₃)₄]⁺BF₄⁻ Amine auration >95% Forms hypercoordinated ammonium salts

Key Findings :

  • Oxonium salts excel in alkyne activation due to their electrophilic Au centers and labile oxonium group .
  • Nitrogen-based gold complexes are preferred for hydrolytically sensitive reactions .

Biological Activity

Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate, commonly referred to as [Au(PPh₃)₃]BF₄, is a gold(I) complex that has garnered significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its unique structure, which includes three triphenylphosphine ligands coordinated to a gold(I) center, contributing to its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloro(triphenylphosphine)gold(I) with a suitable reagent to form the oxonium complex. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography confirm the structure and purity of the compound.

Biological Activity Overview

This compound exhibits various biological activities, particularly in cancer research and as an inhibitor of specific enzymes. The following sections detail its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

  • Inhibition of Thioredoxin Reductase (TrxR) :
    • TrxR is a key enzyme involved in maintaining cellular redox balance. Gold(I) complexes, including [Au(PPh₃)₃]BF₄, have been shown to inhibit TrxR effectively, leading to increased oxidative stress in cancer cells. This inhibition occurs at nanomolar concentrations and is selective for TrxR over other oxidoreductases like glutathione reductase (GR) and glutathione peroxidase (GPx) .
  • Induction of Apoptosis :
    • Studies indicate that gold(I) complexes can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and nucleosome formation. The induction of apoptosis is often associated with the accumulation of cells in the sub-G1 phase of the cell cycle, indicative of cell death .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study evaluated the cytotoxicity of [Au(PPh₃)₃]BF₄ against human cancer cell lines such as HeLa and A549. The compound demonstrated significant antiproliferative effects with IC₅₀ values ranging from 0.10 to 1.66 µM, outperforming traditional chemotherapeutics like cisplatin in some cases .
  • Study 2 : Another investigation focused on the antileishmanial activity of gold(I) complexes, including [Au(PPh₃)₃]BF₄. The results showed effective inhibition against Leishmania infantum intracellular amastigotes with IC₅₀ values between 0.9 and 4.2 µM .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀ (µM)Reference
CytotoxicityHeLa0.10
CytotoxicityA5491.66
AntileishmanialLeishmania infantum0.9
TrxR InhibitionVarious cancer cellsNanomolar

Q & A

Q. What experimental factors contribute to variability in reported melting points (e.g., 207°C vs. lower values)?

  • Impurities (e.g., residual solvents) and decomposition during heating cause discrepancies. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) under nitrogen. Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate
Reactant of Route 2
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.